
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-PQGIAGQ-D-R-OH , is a peptide derivative. Let’s break down its name:
Dnp: This abbreviation stands for , a chemical group.
Pro: Represents proline, an amino acid.
Gln: Stands for glutamine, another amino acid.
Gly: Represents glycine.
Ile: Refers to isoleucine.
Ala: Represents alanine.
D-Arg: Denotes D-arginine, an enantiomer of the naturally occurring L-arginine.
OH: Indicates that the compound has a hydroxyl group (–OH) at the C-terminus.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH involves sequential coupling of protected amino acids using solid-phase peptide synthesis (SPPS). Protecting groups shield reactive functional groups during synthesis, ensuring selective reactions.
Reaction Conditions::Coupling Reagents: Commonly used reagents include and .
Deprotection: Removal of protecting groups is achieved using .
Purification: High-performance liquid chromatography (HPLC) purifies the final product.
Industrial Production:: While this compound is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.
Analyse Chemischer Reaktionen
Reactivity::
Hydrolysis: Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH can undergo hydrolysis, breaking peptide bonds.
Oxidation: The dinitrophenyl group (Dnp) is susceptible to oxidation.
Substitution: Amino acid side chains may undergo substitution reactions.
TFA: Deprotects amino acids during synthesis.
Oxidizing Agents: Such as or for oxidation.
Base: Used for deprotonation during coupling.
Major Products:: Hydrolysis yields individual amino acids, while oxidation may modify the Dnp group.
Wissenschaftliche Forschungsanwendungen
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing protease inhibitors.
Biological Research: Investigating enzyme-substrate interactions.
Wirkmechanismus
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH’s mechanism involves:
Enzyme Inhibition: It may inhibit proteases due to its peptide bond structure.
Target Binding: Interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
While Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is unique, similar compounds include:
Dnp-PLGMWSR: A related substrate for matrix metalloproteinase 2 (MMP-2).
Dnp-PLGLWA-D-R-NH₂: Another MMP-2 substrate.
Eigenschaften
IUPAC Name |
2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKOQKTQAUHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N15O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


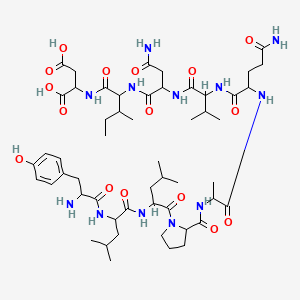
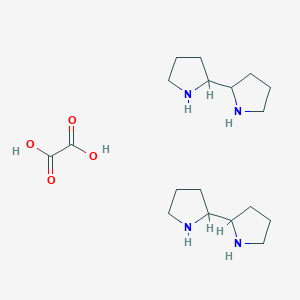
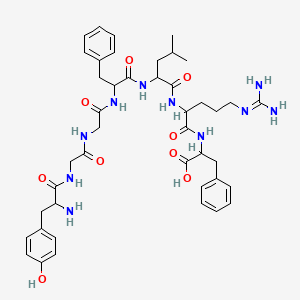
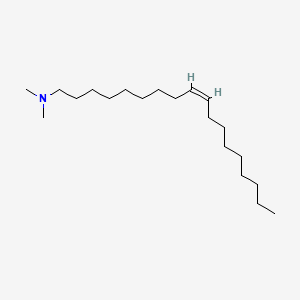
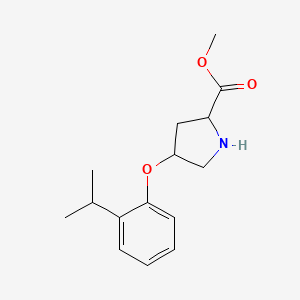




![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)
